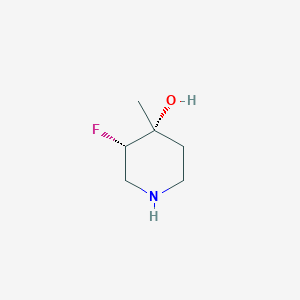
Methyl 2-bromo-3,5-difluorophenylacetate
Vue d'ensemble
Description
Methyl 2-bromo-3,5-difluorophenylacetate (MBDFA) is a compound of interest in the scientific community due to its unique properties. MBDFA has a wide range of applications and is used in the synthesis of various compounds, as well as in the development of drugs and other products. MBDFA is a brominated difluorophenylacetate, and is a chemical intermediate in the production of a variety of compounds. It is also used in medical research, as it has been found to have a variety of biochemical and physiological effects. In
Applications De Recherche Scientifique
Synthesis of Novel Compounds
Methyl 2-bromo-3,5-difluorophenylacetate is utilized in the synthesis of photochromic compounds and other novel organic molecules. For instance, it serves as a precursor in the synthesis of dithienylethene compounds, which exhibit photochromic behavior. This application is significant in the development of materials for optical data storage and photo-switching devices (Liu, Yang, & Yu, 2008).
Preparation of Acid Derivatives
It's also involved in preparing acid derivatives such as 3,5-Difluorophenylacetic acid, showcasing its versatility in synthetic organic chemistry. The conversion involves Grignard reactions and showcases its importance in building blocks for more complex chemical syntheses (Yuan-bin, 2007).
Meerwein Reaction Applications
In the context of Meerwein reactions, Methyl 2-bromo-3,5-difluorophenylacetate is used to generate intermediates for further organic transformations. This illustrates its role in facilitating complex chemical reactions, thereby expanding the toolkit available for organic chemists in synthesizing novel molecules (Ostapiuk et al., 2021).
Investigation into Molecular Properties
Research involving this compound extends into studying molecular properties, such as in the synthesis of bromophenols. These studies contribute to understanding the compound's potential interactions and effects, which is crucial for developing new drugs or materials with specific desired properties (Balaydın et al., 2012).
Exploration of Antipathogenic Activities
Thiourea derivatives synthesized using this compound have been explored for their antipathogenic activities. This research is pivotal in the quest for new antimicrobial agents, demonstrating the compound's utility in medicinal chemistry and pharmacology (Limban, Marutescu, & Chifiriuc, 2011).
Safety And Hazards
“Methyl 2-bromo-3,5-difluorophenylacetate” is used for research and development purposes and is not intended for medicinal, household, or other uses . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation when handling this compound .
Propriétés
IUPAC Name |
methyl 2-(2-bromo-3,5-difluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c1-14-8(13)3-5-2-6(11)4-7(12)9(5)10/h2,4H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUKDMNLAZKSBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC(=C1)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-bromo-3,5-difluorophenyl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



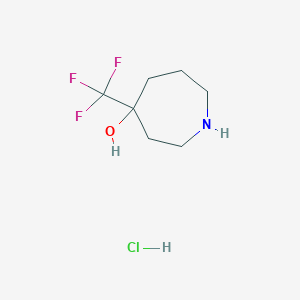
![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride](/img/structure/B1459820.png)

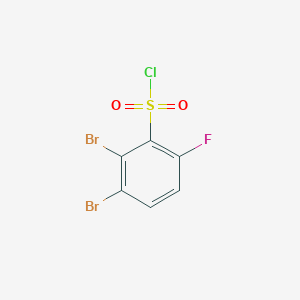

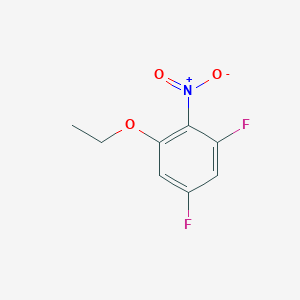
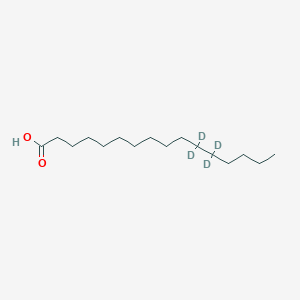
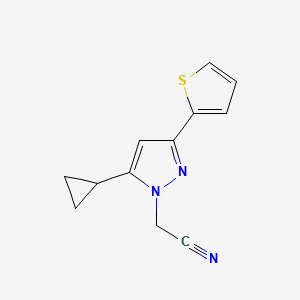
![7'-chloro-3',4'-dihydro-1'H-spiro[oxolane-3,2'-quinoxaline]-3'-one](/img/structure/B1459832.png)
![4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1459835.png)
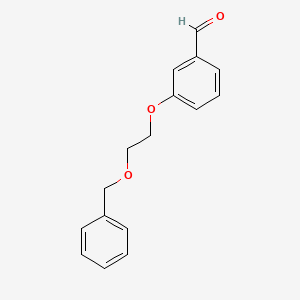
![1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethylamine hydrochloride](/img/structure/B1459837.png)
![Benzeneacetamide, 4-methoxy-N-[4-(5-oxazolyl)phenyl]-](/img/structure/B1459838.png)
